
1,2,3,4-Tetrazine,1,4,5,6-tetrahydro-1,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrazine,1,4,5,6-tetrahydro-1,4-dimethyl- is a heterocyclic compound with the molecular formula C₄H₁₀N₄. It belongs to the class of tetrazines, which are characterized by a six-membered ring containing four nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrazine,1,4,5,6-tetrahydro-1,4-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with nitriles can lead to the formation of the tetrazine ring . Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis and multicomponent one-pot reactions are often employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrazine,1,4,5,6-tetrahydro-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine dioxides, while reduction can produce tetrahydrotetrazines .
Applications De Recherche Scientifique
1,2,3,4-Tetrazine,1,4,5,6-tetrahydro-1,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrazine,1,4,5,6-tetrahydro-1,4-dimethyl- involves its ability to participate in various chemical reactions due to the presence of multiple nitrogen atoms in its ring structure. These nitrogen atoms can act as nucleophiles or electrophiles, facilitating a range of reactions. The compound’s reactivity is influenced by the electronic properties of the substituents on the ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,5-Tetrazine: Another tetrazine isomer with different nitrogen atom positions.
1,2,4,5-Tetrazine: Known for its stability and use in energetic materials.
Triazines: Compounds with three nitrogen atoms in a six-membered ring, used in various applications.
Uniqueness
1,2,3,4-Tetrazine,1,4,5,6-tetrahydro-1,4-dimethyl- is unique due to its specific nitrogen arrangement, which imparts distinct reactivity and stability compared to other tetrazines and triazines. Its ability to undergo a variety of chemical transformations makes it a valuable compound in synthetic chemistry and materials science .
Propriétés
Numéro CAS |
39247-66-0 |
|---|---|
Formule moléculaire |
C4H10N4 |
Poids moléculaire |
114.15 g/mol |
Nom IUPAC |
1,4-dimethyl-2,3-dihydrotetrazine |
InChI |
InChI=1S/C4H10N4/c1-7-3-4-8(2)6-5-7/h3-6H,1-2H3 |
Clé InChI |
NPXHARALGKPIPZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN(NN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



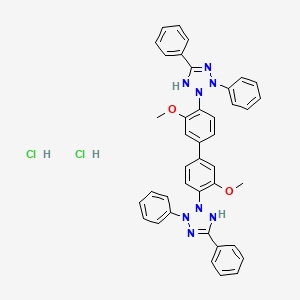
![Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14162868.png)
![N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B14162870.png)
![Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B14162872.png)
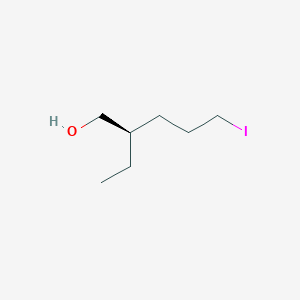
![N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B14162886.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy-](/img/structure/B14162890.png)
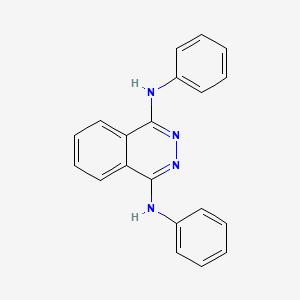

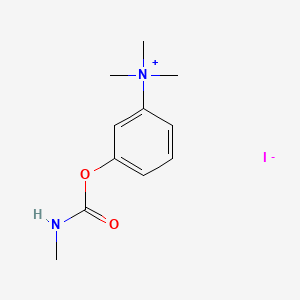
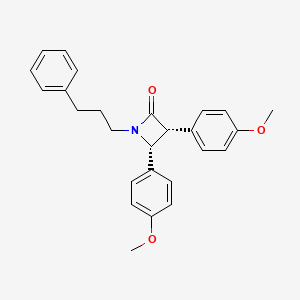
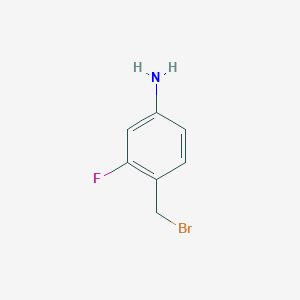
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B14162919.png)
